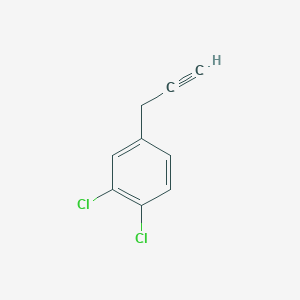![molecular formula C10H18F2N2O2 B13578781 tert-butylN-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13578781.png)
tert-butylN-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N- [1- (aminomethyl)cyclopropyl]-N-methylcarbamate: is a chemical compound with the following structural formula:
IUPAC Name: tert-butyl (1- (aminomethyl)cyclopropyl) (methyl)carbamate
This compound combines a tert-butyl group, a cyclopropyl ring, and a carbamate functional group. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of tert-butyl N- [1- (aminomethyl)cyclopropyl]-N-methylcarbamate involves several steps. One common synthetic route includes the reaction of tert-butyl isocyanate with aminomethylcyclopropylamine. The reaction proceeds as follows:
tert-butyl isocyanate+aminomethylcyclopropylamine→tert-butyl N- [1- (aminomethyl)cyclopropyl]-N-methylcarbamate
Industrial Production:: Industrial production methods may vary, but they typically involve large-scale reactions and purification steps. Detailed conditions and industrial-scale processes would require further investigation.
Chemical Reactions Analysis
Reactions::
Hydrolysis: tert-butyl N- [1- (aminomethyl)cyclopropyl]-N-methylcarbamate can undergo hydrolysis, breaking the carbamate bond to yield the corresponding amine and tert-butanol.
Substitution Reactions: The tert-butyl group can be substituted by various nucleophiles.
Reduction: Reduction of the carbamate group can lead to the corresponding amine.
Hydrolysis: Acidic or basic conditions.
Substitution: Various nucleophiles (e.g., amines, thiols).
Reduction: Reducing agents (e.g., lithium aluminum hydride).
- Hydrolysis: Aminomethylcyclopropylamine and tert-butanol.
- Substitution: Various substituted derivatives.
- Reduction: Aminomethylcyclopropylamine.
Scientific Research Applications
Medicinal Chemistry: tert-butyl N- [1- (aminomethyl)cyclopropyl]-N-methylcarbamate may serve as a scaffold for drug development due to its unique structure.
Pesticides and Agrochemicals: Carbamates are commonly used in insecticides and herbicides.
Biological Studies: Researchers explore its effects on biological systems.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
Similar Compounds: Other carbamates, such as tert-butyl N- [1- (aminomethyl)cyclopropyl]carbamate , and related derivatives.
Properties
Molecular Formula |
C10H18F2N2O2 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
tert-butyl N-[[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C10H18F2N2O2/c1-8(2,3)16-7(15)14-6-9(5-13)4-10(9,11)12/h4-6,13H2,1-3H3,(H,14,15) |
InChI Key |
LQZDTAYXUHARAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


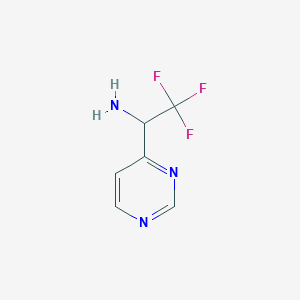
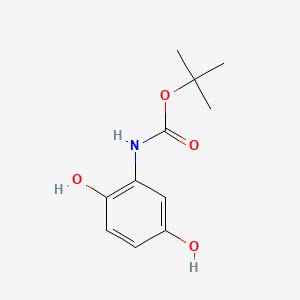
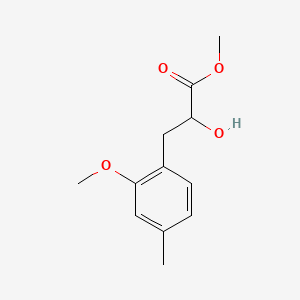
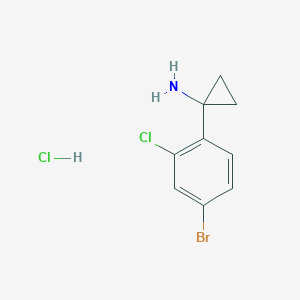

![4-{6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidinedihydrochloride](/img/structure/B13578739.png)
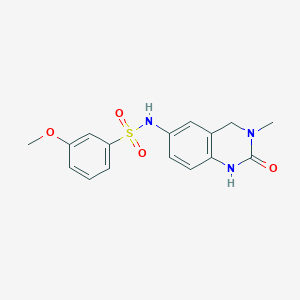
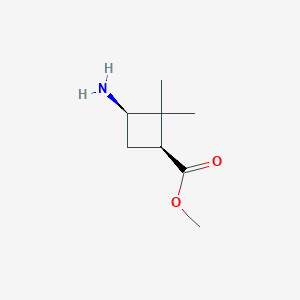
![rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylicacid](/img/structure/B13578751.png)
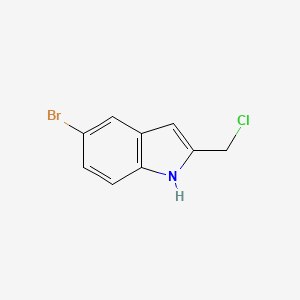
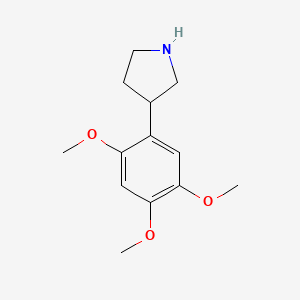
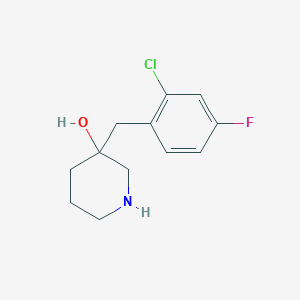
![3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride](/img/structure/B13578763.png)
